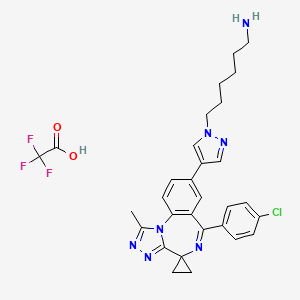

BRD4 ligand-Linker Conjugate 1 (TFA)

Description

Evolution of Targeted Protein Degradation Strategies

The concept of harnessing cellular degradation systems has evolved significantly since the initial discoveries of the ubiquitin-proteasome pathway. protein-degradation.org Early research laid the groundwork by elucidating the enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes that tag proteins with ubiquitin for destruction by the 26S proteasome. nih.govarxiv.org This understanding paved the way for the development of innovative molecules designed to co-opt this system for therapeutic purposes. protein-degradation.orgyoutube.com

Table 1: Key Milestones in Targeted Protein Degradation

| Decade | Milestone | Significance |

|---|---|---|

| 1980s | Discovery of the ubiquitin-proteasome system (UPS) | Identified the fundamental cellular machinery for non-lysosomal protein degradation. protein-degradation.org |

| 2001 | First proof-of-concept for PROTACs | Researchers demonstrated that a chimeric molecule could recruit a target protein to an E3 ligase for degradation, validating the TPD concept. nih.goviacademic.info |

| 2008 | First all-small-molecule PROTAC | The development of cell-permeable, non-peptide PROTACs made the technology more viable for drug development. nih.govarxiv.org |

| 2010s | Expansion of E3 Ligase Ligands | The discovery and popularization of ligands for E3 ligases like cereblon (CRBN) and von Hippel-Lindau (VHL) revolutionized the field. nih.govnih.gov |

| 2019 | First PROTAC enters clinical trials | The advancement of a PROTAC candidate into human clinical trials marked a major turning point for the therapeutic modality. protein-degradation.org |

Proteolysis-Targeting Chimeras (PROTACs) are the most prominent class of TPD agents. iacademic.infosymeres.com These heterobifunctional molecules are engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase. arxiv.orgscienceopen.com This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein. nih.govfrontiersin.org The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to engage in further rounds of degradation, acting in a catalytic manner. nih.govyoutube.com This event-driven mechanism distinguishes PROTACs from traditional inhibitors, which require sustained occupancy of a target's active site to exert their effect. nih.govnih.gov The initial PROTACs developed in 2001 were peptide-based, but the field rapidly advanced with the creation of the first all-small-molecule PROTACs in 2008, which offered improved cell permeability and drug-like properties. nih.govarxiv.org

A PROTAC molecule is structurally composed of three distinct elements, each playing a critical role in its function. nih.govarxiv.orgscienceopen.com

Target Ligand: Often referred to as the "warhead," this component is a small molecule designed to bind specifically to the protein of interest (POI) that is slated for degradation. arxiv.org

E3 Ligase Recruiter: This moiety is a ligand that binds to a specific E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov

Linker: The linker is a chemical bridge that connects the target ligand to the E3 ligase recruiter. nih.gov It is not merely a passive spacer; its length, composition, and attachment points are crucial determinants of a PROTAC's ability to form a stable and productive ternary complex, thereby influencing its degradation efficiency and selectivity. arxiv.orgsymeres.com

Table 2: Components of a Proteolysis-Targeting Chimera (PROTAC)

| Component | Function | Example |

|---|---|---|

| Target Ligand (Warhead) | Binds to the Protein of Interest (POI) to be degraded. arxiv.org | JQ1 (for BRD4) thno.org |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase to the POI. nih.gov | Pomalidomide (for CRBN), VHL-1 (for VHL) nih.gov |

| Linker | Connects the two ligands and facilitates the formation of a stable ternary complex. symeres.com | Polyethylene (B3416737) glycol (PEG) or alkyl chains arxiv.org |

Bromodomain-Containing Protein 4 (BRD4) as a Key Epigenetic Target

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT. nih.govnih.gov BRD4 has garnered significant attention as a therapeutic target, particularly in oncology, due to its fundamental role in gene regulation and its association with numerous diseases. nih.govnih.govutmb.edu

BRD4 functions as an epigenetic "reader," a class of proteins that recognize and interpret post-translational modifications on histone proteins. nih.govjdpo.org Specifically, BRD4's two N-terminal bromodomains (BD1 and BD2) bind with high affinity to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. news-medical.netbiorxiv.org This binding allows BRD4 to localize to enhancers and promoters of key genes. accscience.com

A primary function of BRD4 is to act as a master transcriptional regulator by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters. nih.govyoutube.com The P-TEFb complex then phosphorylates RNA Polymerase II, releasing it from a paused state and enabling productive transcriptional elongation. nih.govyoutube.com Through this mechanism, BRD4 controls the expression of a wide array of genes, including critical oncogenes like MYC, making it a central node in the transcriptional networks that drive cell growth and proliferation. nih.govnews-medical.net Furthermore, BRD4 is involved in maintaining chromatin structure and has been described as an "epigenetic memory" factor, ensuring consistent gene expression through cell division. news-medical.net

The overexpression and aberrant function of BRD4 are implicated in the pathogenesis of various cancers, including hematopoietic malignancies and solid tumors, as well as inflammatory diseases. nih.govnews-medical.netpatsnap.com Consequently, BRD4 has become a high-priority target for therapeutic intervention. accscience.comrsc.org While small-molecule inhibitors of BRD4 (e.g., JQ1) have shown promise by displacing BRD4 from chromatin, the strategy of targeted degradation offers several potential advantages. rsc.orgoncotarget.com

Degrading BRD4 via PROTACs leads to the near-complete elimination of the protein from the cell, rather than just blocking one of its functions. youtube.com This can result in a more potent and sustained suppression of downstream signaling pathways, such as the MYC oncogene expression. nih.govnih.gov Research has shown that BRD4 degradation can induce a cytotoxic response in cancer cells, whereas inhibition may only lead to a cytostatic (growth-arresting) effect. youtube.com Therefore, developing BRD4 degraders is a compelling strategy to achieve a more profound biological outcome and potentially overcome resistance mechanisms that can emerge with traditional inhibitors. nih.govutmb.edu

Contextualization of BRD4 Ligand-Linker Conjugates within TPD Research

In the synthesis of complex molecules like PROTACs, researchers often use a modular approach, preparing key building blocks that can be combined in the final steps. BRD4 ligand-Linker Conjugate 1 (TFA) is one such building block. medchemexpress.commedchemexpress.com It is not a complete, functional PROTAC; rather, it is a synthetic intermediate composed of a BRD4-binding ligand that has been pre-conjugated to a chemical linker. medchemexpress.commedchemexpress.com

This conjugate serves as a versatile tool for chemists in the TPD field. By having the target ligand and linker already assembled, researchers can efficiently synthesize a library of potential PROTACs by coupling this intermediate with various E3 ligase ligands. This modular strategy accelerates the discovery and optimization of novel BRD4 degraders, allowing for the rapid exploration of how different E3 ligase recruiters and linker modifications impact degradation efficacy and selectivity. symeres.com The TFA (trifluoroacetate) salt form is common for such compounds, ensuring stability and solubility during synthesis and storage. medchemexpress.com

Table 3: Properties of BRD4 ligand-Linker Conjugate 1 (TFA)

| Property | Value | Reference |

|---|---|---|

| Product Name | BRD4 ligand-Linker Conjugate 1 TFA | medchemexpress.com |

| Synonym | Compound 106-1 | medchemexpress.com |

| Function | A target protein ligand-linker conjugate for the synthesis of PROTACs. | medchemexpress.commedchemexpress.com |

| Molecular Formula | C₃₀H₃₁ClF₃N₃O₅S | medchemexpress.com |

| Molecular Weight | 614.06 g/mol | medchemexpress.com |

Overview of BRD4 Ligand-Linker Conjugate 1 (TFA) as a Synthetic Precursor for PROTACs

BRD4 ligand-Linker Conjugate 1 (TFA) is a key chemical intermediate specifically designed for the efficient synthesis of BRD4-targeting PROTACs. nih.govacs.org It is composed of a BRD4-binding ligand, which is derived from the well-established BET inhibitor (+)-JQ1, attached to a linker terminating in an amine group. nih.govbroadpharm.com The trifluoroacetic acid (TFA) salt form ensures stability and facilitates its use in subsequent chemical reactions.

The primary utility of this conjugate lies in its modularity. The terminal amine group provides a reactive handle for chemists to readily couple it with a variety of E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), through standard amide bond formation. nih.govacs.org This streamlined, "plug-and-play" approach accelerates the synthesis of diverse PROTAC libraries, allowing researchers to systematically explore how different linkers and E3 ligase ligands impact the efficacy and selectivity of BRD4 degradation. acs.org

The development of such ready-to-use precursors is instrumental in advancing TPD research. It allows for the rapid generation of novel degraders to probe the biological consequences of BRD4 removal and to identify potent and selective clinical candidates.

Detailed Research Findings

The utility of JQ1-based amino-linker conjugates, such as BRD4 ligand-Linker Conjugate 1 (TFA), is demonstrated in the synthesis and evaluation of numerous BRD4-targeting PROTACs. These studies highlight the critical interplay between the warhead, linker, and E3 ligase ligand in determining the degradation efficiency and selectivity.

One study detailed the synthesis of a BRD4 degrader by coupling a JQ1-linker-TFA salt intermediate with the KEAP1 ligand, bardoxolone. The resulting PROTAC, CDDO-JQ1, induced robust, proteasome-dependent degradation of BRD4 in the 100-200 nM range. nih.gov This research validated the use of such precursors in creating functional degraders that recruit less common E3 ligases.

Further research has explored the impact of linker length and composition on the activity of JQ1-based PROTACs. For instance, a comparison of PROTACs derived from the triazolodiazepine scaffold of JQ1 revealed a marked dependency on linker length for both BRD4 degradation and antiproliferative activity in acute myeloid leukemia cell lines. acs.org This underscores the importance of having access to versatile linker conjugates to fine-tune PROTAC properties.

The tables below summarize key data from published research on various PROTACs synthesized from JQ1-based precursors.

Table 1: Physicochemical and Biological Properties of Selected JQ1-Based PROTACs

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |

|---|---|---|---|---|---|---|

| CDDO-JQ1 | Bardoxolone | BRD4 | 231MFP | ~100-200 | Not specified | Demonstrates use of KEAP1 as the E3 ligase. nih.gov |

| PROTAC 9 | Phenyl glutarimide | BRD4 | MV4-11 | 0.87 | Not specified | Utilizes a novel, more stable CRBN binder. nih.gov |

| MZ1 | VH032 | BRD4 | HeLa | <1000 | >90 | Shows preferential degradation of BRD4 over BRD2/BRD3. nih.govnih.gov |

| dBET1 | Pomalidomide | BRD4 | MDA-MB-231 | Not specified | Potent degradation | A widely used reference BRD4 degrader. acs.org |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Downstream Cellular Effects of BRD4 Degradation by JQ1-Based PROTACs

| PROTAC | Cell Line | Effect | Finding |

|---|---|---|---|

| PROTAC 20 | CRPC mouse xenograft | c-Myc degradation, Apoptosis | Induced tumor regression and suppressed androgen receptor signaling. nih.gov |

| MZ1 | HeLa | Gene expression changes | Led to a distinct and more limited transcriptional response compared to the inhibitor JQ1, affecting genes like MYC, P21, and FAS. nih.gov |

| PROTAC 5 | BxPC3 | c-Myc expression | Effectively inhibited c-Myc expression in a time-dependent manner. nih.gov |

These findings collectively illustrate that BRD4 ligand-Linker Conjugate 1 (TFA) and similar precursors are invaluable tools in the development of sophisticated molecular machines for targeted therapy. By enabling the systematic synthesis and evaluation of novel PROTACs, they accelerate the exploration of the complex biology of BRD4 and the optimization of degraders for potential clinical applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H31ClF3N7O2 |

|---|---|

Molecular Weight |

614.1 g/mol |

IUPAC Name |

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7) |

InChI Key |

HNPOXCZRCBYENV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Design of Brd4 Ligand Linker Conjugates

Modular Synthesis of Ligand-Linker Conjugates

The synthesis of PROTACs is inherently modular, allowing for the systematic combination of different POI ligands, linkers, and E3 ligase ligands to optimize degradation activity. This modularity is particularly evident in the creation of the ligand-linker portion, such as BRD4 ligand-Linker Conjugate 1 (TFA), which serves as a building block for the final PROTAC. medchemexpress.com

The rational design of a BRD4-targeting PROTAC begins with the selection of a suitable ligand that binds effectively to BRD4. researchgate.net The primary goal is to tether this ligand to a linker without significantly compromising its affinity for the BRD4 bromodomains. nih.gov

Ligand Selection: Potent and well-characterized small molecule inhibitors are often chosen as the starting point. For BRD4, the inhibitor (+)-JQ1 is a frequently used scaffold due to its high affinity and known binding mode within the acetyl-lysine binding pocket of BRD4's bromodomains. nih.govnih.govresearchgate.net Other novel motifs, such as 2-methylisoquinoline-1-one, have also been identified and optimized for this purpose. nih.gov

Attachment Point (Exit Vector): A crucial design consideration is the point of attachment for the linker on the BRD4 ligand. The linker must be connected at a position that projects away from the primary binding interface, ensuring that the ligand can still effectively engage with BRD4. researchgate.netnih.gov Crystal structures of ligand-BRD4 complexes are invaluable for identifying these solvent-exposed vectors. nih.govnih.govrcsb.org For instance, in JQ1-based PROTACs, the t-butyl group is often replaced with a linker attachment point. researchgate.net

Ternary Complex Formation: The ultimate function of the ligand-linker conjugate is to facilitate the formation of a stable and productive ternary complex between BRD4, the PROTAC, and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). nih.govnih.govnih.gov The design must allow the ligand to bind BRD4 while the linker orients the E3 ligase ligand for a favorable protein-protein interaction. nih.govdundee.ac.uknih.gov Structural studies of these ternary complexes have revealed that the PROTAC can induce new, cooperative interactions between the two proteins, which is a key factor in degradation efficiency. nih.govnih.gov

Efficient and robust chemical reactions are essential for connecting the BRD4 ligand to the linker, enabling the rapid synthesis and evaluation of PROTAC libraries.

Click chemistry has become a cornerstone in PROTAC synthesis due to its high efficiency, specificity, and mild reaction conditions. researchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example used to assemble BRD4 degraders. nih.govnih.gov

In a typical approach, the BRD4 ligand (e.g., a JQ1 derivative) is functionalized with an azide (B81097) group, while the linker or the E3 ligase ligand component is functionalized with a terminal alkyne. The CuAAC reaction then forges a stable triazole ring, covalently connecting the two pieces. nih.gov This "click chemistry platform" allows for the rapid synthesis of a library of PROTACs by combining various azide- and alkyne-containing building blocks, which is invaluable for systematically studying structure-activity relationships. nih.govh1.co Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful click reaction that proceeds without a copper catalyst, offering advantages when working with sensitive biological molecules. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a powerful strategy for creating chemical diversity. nih.gov This approach is well-suited for generating libraries of linkers or even novel ligand scaffolds. For example, fluorous-tagged MCRs have been used to develop a focused chemical library of bromodomain inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov This methodology allows for the rapid exploration of different chemical spaces around a core structure, which can be adapted to synthesize a wide variety of linkers with diverse properties (e.g., rigidity, solubility, length) for conjugation to a BRD4 ligand. This accelerates the optimization process by enabling the creation of diverse PROTACs from a common set of starting materials. nih.gov

Table 1: Overview of Synthetic Methodologies

| Methodology | Description | Application in BRD4 Conjugate Synthesis | Reference |

|---|---|---|---|

| Click Chemistry (CuAAC/SPAAC) | Highly efficient and specific reactions that form a stable triazole ring from an azide and an alkyne. | Rapidly and modularly connects a BRD4 ligand functionalized with one group (e.g., azide) to a linker/E3 ligand with the other (e.g., alkyne). | researchgate.netnih.govnih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to create complex molecules. | Enables rapid diversification of linker structures to explore a wide range of physicochemical properties. | nih.gov |

Structural Variants and Derivatization Approaches

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's properties and degradation efficiency. researchgate.netnih.gov Systematic exploration of the linker's structure is a key aspect of optimizing BRD4 degraders.

The generation of effective PROTACs depends heavily on the linker's length and chemical composition. nih.govh1.co These factors influence cellular permeability, the stability of the ternary complex, and ultimately, the potency of target degradation. researchgate.netresearchgate.net

Linker Composition: The chemical nature of the linker impacts the molecule's physical properties. Linkers are often composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, which are synthetically accessible. researchgate.net However, more rigid or functionalized linkers are increasingly being explored to better control the orientation of the ternary complex. nih.govresearchgate.net The linker itself can form important interactions within the ternary complex; for example, the PEG linker in the BRD4 degrader MZ1 was found to form direct contacts with the proteins, contributing to complex stability. nih.gov

Linker Length: The length of the linker is a crucial parameter that must be carefully optimized. rsc.org A linker that is too short may create steric clashes, preventing the formation of a productive ternary complex. researchgate.net Conversely, a linker that is too long or overly flexible might lead to unproductive binding modes or an entropic penalty that destabilizes the complex. researchgate.netnih.gov Studies on BRD4 degraders have shown that increasing linker length can sometimes decrease the stability of the ternary complex and reduce degradation efficiency. nih.gov This highlights that there is no universal optimal length; it must be empirically determined for each specific ligand-target-E3 ligase system. nih.govrsc.org The varied conformations that different linker lengths and attachment points can induce may also be exploited to achieve selectivity for BRD4 over other BET family members. nih.gov

Chemical Methodologies for Linker Conjugation

2 Strategic Placement of Conjugation Points for BRD4 Ligands

Research in this area has explored various positions on established BRD4 inhibitor scaffolds, such as JQ1, to identify optimal conjugation points that maintain high-affinity binding to BRD4 while allowing for effective presentation of the E3 ligase recruiter. nih.govresearchgate.net The orientation of the linker and the subsequent E3 ligase ligand relative to the BRD4 protein can either facilitate or hinder the ubiquitination and subsequent degradation of the target protein. acs.org

A key consideration in selecting a conjugation point is to choose a position on the ligand that is solvent-exposed and does not interfere with the critical interactions required for binding to the acetylated lysine (B10760008) binding pocket of BRD4. nih.govnih.gov Modifications at positions that are buried within the binding pocket are likely to disrupt the ligand's affinity and render the resulting conjugate inactive. nih.gov

For instance, studies utilizing the well-characterized BRD4 inhibitor JQ1 have demonstrated that certain positions are more amenable to linker attachment than others. The free acid of JQ1 has been a common starting point for conjugation, allowing for the formation of an amide bond with a linker. nih.govresearchgate.net This strategy has been successfully employed in the synthesis of numerous BRD4-targeting PROTACs. hep.com.cnnih.gov

The following table summarizes findings from various studies on the impact of linker attachment points on the activity of BRD4-targeting PROTACs.

| BRD4 Ligand Scaffold | Conjugation Point | Linker Type | E3 Ligase Ligand | Observed Outcome |

| JQ1 | Carboxylic acid derivative | PEG/Alkyl chain | VHL or CRBN ligands | Successful degradation of BRD4, with linker length and composition influencing efficiency. acs.orgresearchgate.net |

| JQ1 | Modification of the chlorophenyl moiety | Not specified | Not specified | Can be explored, but may impact binding affinity if not positioned correctly. |

| BI-2536 (PLK1/BRD4 inhibitor) | Dihydropteridinone core | Not specified | Not specified | The methylated amide mimics acetylated lysine, suggesting modification points away from this core are preferable. nih.gov |

| Alkenyl oxindole (B195798) | Varied positions on the oxindole core | Various | DCAF11 | Identification of potent degraders, highlighting the importance of the specific attachment point on this novel scaffold. nih.gov |

The iterative process of designing, synthesizing, and evaluating BRD4 ligand-linker conjugates with different conjugation points has been instrumental in advancing the field of targeted protein degradation. nih.gov This strategic approach allows for the fine-tuning of PROTAC properties to achieve optimal potency and selectivity for BRD4 degradation. reactionbiology.com Future efforts will likely continue to explore novel conjugation points on existing and new BRD4 ligand scaffolds to further enhance the therapeutic potential of BRD4 degraders.

Molecular and Cellular Mechanisms of Brd4 Ligand Linker Conjugate Mediated Degradation

Ubiquitination and Proteasomal Degradation Pathway Activation

The successful formation of the ternary complex is the catalyst for the subsequent enzymatic cascade that results in the destruction of BRD4. This process relies entirely on the cell's endogenous Ubiquitin-Proteasome System (UPS).

Once BRD4 is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of multiple ubiquitin proteins onto lysine (B10760008) residues on the BRD4 surface. nih.govnih.gov This process, known as poly-ubiquitination, creates a chain that acts as a degradation signal. nih.gov The poly-ubiquitinated BRD4 is then recognized and targeted by the 26S proteasome, a large protein complex that functions as the cell's primary protein shredder. nih.govh1.co

The dependence of this degradation mechanism on the proteasome is a defining characteristic. Research has conclusively shown that if cells are co-treated with a BRD4-targeting PROTAC and a proteasome inhibitor, such as bortezomib (B1684674) or MG-132, the degradation of BRD4 is prevented. nih.govnih.govacs.org This rescue from degradation confirms that the proteasome is the terminal effector of the PROTAC-initiated pathway.

The ubiquitination process is a multi-step enzymatic cascade that begins long before the E3 ligase acts. The entire system is dependent on an initial energy-consuming step performed by the E1 ubiquitin-activating enzyme. nih.gov This enzyme activates the ubiquitin molecule, preparing it for transfer to an E2 conjugating enzyme and subsequently to the target via the E3 ligase. The essential role of the E1 enzyme is demonstrated by the fact that treatment with an E1 inhibitor, such as MLN7243, completely blocks PROTAC-mediated degradation of BRD4. nih.govnih.gov

Furthermore, the E3 ligases commonly recruited for BRD4 degradation (VHL, CRBN, KEAP1) are all components of Cullin-RING Ligase (CRL) complexes. nih.govbiorxiv.org For these CRL complexes to be active, the cullin protein subunit must be modified by a ubiquitin-like protein called NEDD8 in a process known as NEDDylation. nih.govresearchgate.net This modification is critical for the proper conformation and function of the ligase. Consequently, inhibiting the NEDD8-activating enzyme with a compound like MLN4924 (pevonedistat) also prevents BRD4 degradation, confirming that the activity of the entire CRL machinery is required. nih.govnih.gov

Table 2: Effect of Pathway Inhibitors on PROTAC-Mediated BRD4 Degradation This table illustrates the dependence of BRD4 degradation on key components of the Ubiquitin-Proteasome System. Inhibition of these components rescues BRD4 from degradation.

| Inhibitor | Target/Process | Effect on BRD4 Degradation | Reference(s) |

| Bortezomib / MG-132 | 26S Proteasome | Degradation is blocked/abolished | nih.govnih.govacs.org |

| MLN7243 | E1 Activating Enzyme | Degradation is blocked/attenuated | nih.govnih.gov |

| MLN4924 | NEDD8 Activating Enzyme (NEDDylation) | Degradation is blocked/attenuated | nih.govnih.gov |

Downstream Cellular and Epigenetic Consequences of BRD4 Degradation

The degradation of Bromodomain-containing protein 4 (BRD4), often facilitated by proteolysis-targeting chimeras (PROTACs) synthesized from components like BRD4 ligand-linker conjugates, triggers a cascade of downstream cellular and epigenetic changes. These alterations are central to the therapeutic potential of targeting BRD4 for degradation in various diseases, particularly cancer. The primary consequences include significant modulation of gene expression profiles, most notably the suppression of key oncogenes, and a variable impact on the protein levels of other BET (Bromodomain and Extra-Terminal) family members, BRD2 and BRD3.

Modulation of Gene Expression Profiles (e.g., c-Myc)

The degradation of BRD4 profoundly impacts the transcriptional landscape of a cell, primarily through the downregulation of genes critical for cell proliferation and survival. tandfonline.com A key and well-documented downstream target of BRD4 is the proto-oncogene c-Myc. nih.govnih.gov BRD4 acts as an epigenetic "reader" that binds to acetylated histones at enhancer and promoter regions of the c-Myc gene, facilitating its transcriptional activation. nih.govfrontiersin.org Consequently, the induced degradation of BRD4 leads to the eviction of this essential co-activator from the c-Myc locus, resulting in a rapid and robust suppression of its transcription and a subsequent decrease in c-Myc protein levels. tandfonline.comresearchgate.netresearchgate.net

This effect has been consistently observed across various cancer cell lines and with different BRD4-degrading molecules. For instance, the BRD4 degrader dBET6 was shown to effectively block MYC expression in chronic myeloid leukemia (CML) cells. nih.gov Similarly, the PROTACs ARV-825 and MZ1 have demonstrated potent downregulation of c-Myc in multiple myeloma and acute myeloid leukemia (AML) cells, respectively. tandfonline.comresearchgate.net This targeted suppression of c-Myc is a critical mechanism behind the anti-proliferative and pro-apoptotic effects of BRD4 degraders, as c-Myc is a master regulator of cell cycle progression and metabolism. nih.govnih.gov The relationship is so well-defined that c-Myc expression is often used as a primary biomarker for assessing the activity of BRD4-targeting compounds. tandfonline.comnih.gov

Research has shown that the transcriptional repression following BRD4 degradation extends beyond just c-Myc. For example, in AML, the degrader MZ1 was found to downregulate both c-Myc and another gene, ANP32B, contributing to its anti-leukemic effects. tandfonline.com The distinct transcriptional responses elicited by BRD4 degradation compared to simple inhibition highlight the unique therapeutic potential of this approach. While inhibitors like JQ1 also suppress c-Myc, the catalytic nature and sustained action of degraders can lead to a more profound and durable transcriptional reprogramming. nih.govnih.gov

Table 1: Effect of BRD4 Degraders on c-Myc Expression in Cancer Cell Lines

| Degrader Compound | Cell Line(s) | Observed Effect on c-Myc | Reference |

|---|---|---|---|

| dBET6 | K562, KU812 (CML) | Blocked MYC expression. | nih.gov |

| MZ1 | HeLa, NB4, Kasumi-1 (AML) | Downregulation of MYC mRNA and protein. | tandfonline.comnih.gov |

| ARV-825 | MM1.S, RPMI 8226 (Multiple Myeloma) | Time and concentration-dependent downregulation of c-MYC. | researchgate.net |

| dBRD4-BD1 | 293T | Modest recovery in cMyc expression at later time points. | nih.gov |

| ARV@PDSA | HeLa | Concentration-dependent degradation of c-Myc. | researchgate.net |

Impact on BRD2 and BRD3 Protein Levels Following BRD4 Degradation

The BET family of proteins consists of the ubiquitously expressed BRD2, BRD3, and BRD4, as well as the testis-specific BRDT. usc.edu These proteins share a high degree of structural homology, particularly in their bromodomains, which are the targets for inhibitors and the ligand portion of PROTACs. usc.edu The effect of a BRD4-targeting degrader on the levels of BRD2 and BRD3 is a critical aspect of its pharmacological profile and depends heavily on the specific design of the degrader molecule, including the BRD4 ligand, the E3 ligase recruiter, and the linker connecting them. nih.gov

Some degraders have been engineered to achieve remarkable selectivity for BRD4. For example, the PROTAC MZ1 was found to potently and selectively induce the degradation of BRD4 over BRD2 and BRD3, especially at lower concentrations. nih.govusc.edusigmaaldrich.com This selectivity allows for the dissection of BRD4-specific functions and may offer a more favorable therapeutic window by avoiding toxicities associated with the loss of all BET proteins. usc.edu The distinct gene expression changes induced by MZ1 compared to pan-BET inhibitors like JQ1 underscore the functional consequences of this selectivity. nih.gov

In contrast, other degraders are designed as pan-BET degraders, efficiently depleting BRD2, BRD3, and BRD4. The degrader BETd-246, for instance, caused a dose-dependent depletion of all three BET proteins in triple-negative breast cancer cell lines. aacrjournals.orgresearchgate.net Similarly, treatment with dBET-2 resulted in dramatic decreases in BRD2, BRD3, and BRD4 levels. nih.gov

Interestingly, an unexpected outcome has been observed with certain selective degraders. The degrader dBRD4-BD1, which targets the first bromodomain (BD1) of BRD4, led to sustained BRD4 degradation but was accompanied by an increase in BRD2 and BRD3 protein levels. nih.gov This compensatory upregulation of other family members suggests the existence of complex regulatory feedback loops within the BET protein family, which could have implications for the long-term efficacy and potential resistance mechanisms to selective BRD4 degradation. nih.govnih.gov

Table 2: Impact of Various Degraders on BET Protein Levels

| Degrader Compound | Effect on BRD4 | Effect on BRD2 | Effect on BRD3 | Reference |

|---|---|---|---|---|

| MZ1 | Potent & rapid degradation | Incomplete removal; less affected than BRD4 | Incomplete removal; less affected than BRD4 | nih.govusc.edusigmaaldrich.com |

| dBRD4-BD1 | Selective & durable degradation | Upregulated | Upregulated | nih.gov |

| BETd-246 | Potent degradation | Potent degradation | Potent degradation | aacrjournals.org |

| dBET-2 | Dramatic decrease | Dramatic decrease | Dramatic decrease | nih.gov |

| 13e | Efficient degradation | Dose-dependent reduction | Dose-dependent reduction | acs.org |

Pre Clinical Biological Evaluation and Functional Phenotypes

In Vitro Assessment of BRD4 Degradation Efficacy

The primary measure of a PROTAC's activity is its ability to effectively eliminate its target protein from the cell. This is assessed through detailed in vitro studies focusing on degradation kinetics and selectivity.

The efficacy of BRD4 degraders is highly dependent on both the concentration of the compound and the duration of treatment. Research on various BRD4-targeting PROTACs demonstrates rapid and potent degradation of the BRD4 protein.

For instance, the PROTAC dBET1 shows marked depletion of BRD4 in the human acute myeloid leukemia (AML) cell line MV4;11 within one hour of treatment, with complete degradation observed at two hours with a 100 nM concentration. nih.gov Pronounced loss of BRD4 (over 85%) is achievable with concentrations of dBET1 as low as 100 nM. nih.gov Similarly, the degrader CFT-2718 achieves 90% degradation of endogenous BRD4 in 293T cells within three hours at a concentration of just 10 nmol/L. aacrjournals.orgresearchgate.netprobechem.com In MOLT4 cells, CFT-2718 causes dose-dependent degradation of BRD4 within two hours. researchgate.net

The degrader MZ1 also induces concentration- and time-dependent degradation of BRD4. acs.org In HeLa cells, treatment with 1 µM of MZ1 leads to a rapid reduction in BRD4 levels, which is sustained for at least 36 hours. acs.org Live fluorescence imaging in U2OS cells confirmed that MZ1 can cause a complete depletion of a GFP-BRD4 fusion protein from the cell nucleus within three hours. acs.org The degradation is reversible; upon removal of the PROTAC from the cell culture medium, physiological levels of BRD4 can recover. researchgate.net

Table 1: Concentration-Dependent Degradation Kinetics of BRD4 PROTACs This table summarizes the degradation efficiency of different BRD4-targeting PROTACs at specified concentrations and time points in various cell lines.

| PROTAC | Cell Line | Concentration | Time | Result | Citation |

| dBET1 | MV4;11 | 100 nM | 1 hr | Marked depletion | nih.gov |

| MV4;11 | 100 nM | 2 hrs | Complete degradation | nih.gov | |

| CFT-2718 | 293T | 10 nM | 3 hrs | 90% degradation (DC90) | aacrjournals.orgprobechem.com |

| MOLT4 | ≤1 nM | 2 hrs | Almost complete elimination | nih.gov | |

| MZ1 | HeLa | 1 µM | 24 hrs | >90% degradation | nih.gov |

| U2OS | 5 µM | 3 hrs | Complete depletion of GFP-BRD4 | acs.org |

The Bromodomain and Extra-Terminal (BET) family of proteins includes the ubiquitously expressed BRD2, BRD3, and BRD4, which share highly conserved bromodomains. nih.gov An important characteristic of a BRD4 degrader is its selectivity for BRD4 over other BET family members.

Several studies have shown that it is possible to achieve remarkable selectivity. The PROTAC MZ1, for example, potently and rapidly induces the selective removal of BRD4 over BRD2 and BRD3. nih.govnih.gov This preferential degradation is most prominent at lower concentrations (e.g., 0.1–0.5 μM), where BRD4 is effectively eliminated while levels of BRD2 and BRD3 are less affected. nih.gov In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, MZ1 treatment leads to the almost complete degradation of BRD4, while also reducing BRD2 and BRD3 levels. tandfonline.com

Another degrader, dBRD4-BD1, was specifically designed to target the first bromodomain (BD1) of BRD4. This compound demonstrated selective and durable degradation of BRD4, with a maximum degradation (Dmax) of 77%, while degradation of BRD2 and BRD3 was not observed. nih.gov In contrast, other degraders like dBET1 appear to be less selective, prompting the degradation of BRD2, BRD3, and BRD4 in expression proteomics analyses. nih.gov

Table 2: Selectivity Profile of BRD4 PROTACs Among BET Family Members This table compares the degradation selectivity of different PROTACs against BRD2, BRD3, and BRD4.

| PROTAC | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Key Finding | Citation |

| MZ1 | Partial/Less Efficient | Partial/Less Efficient | Potent and Complete | Preferential removal of BRD4 over BRD2/BRD3 | nih.govnih.gov |

| dBET1 | Yes | Yes | Yes | Degrades all three BET proteins | nih.gov |

| dBRD4-BD1 | Not Observed | Not Observed | Potent and Selective | Selective degradation of BRD4 via BD1 targeting | nih.gov |

Functional Studies in Disease Models (Mechanistic Focus)

The targeted degradation of BRD4 has profound downstream effects on cellular processes critical to cancer development and progression, including cell proliferation, survival pathways, and oncogenic signaling.

BRD4 degraders have shown potent anti-proliferative and cytotoxic activity across a range of cancer models.

Small-Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC): The degrader CFT-2718 significantly reduced cell viability in SCLC cell lines, with IC50 values lower than 1 nmol/L in H69 and H446 cells, demonstrating a 20- to 100-fold greater potency than the CDK9 inhibitor dinaciclib (B612106). aacrjournals.org In NSCLC, degraders like ZBC260 and dBET1 potently suppress cancer cell growth, with sensitivity correlating positively with high levels of BRD4 expression. aacrjournals.orgnih.govresearchgate.net

Pancreatic Cancer: CFT-2718 also reduced cell viability in pancreatic cancer models. nih.govfoxchase.org In the PNX-001 model, CFT-2718 had an IC50 of 6.3 nmol/L. aacrjournals.org Other research highlights that chaperone-mediated protein degraders can inhibit the proliferation of BRD4-overexpressing pancreatic cancer cells. letswinpc.org The PROTAC ARV-825 has also been investigated as a novel therapeutic strategy for pancreatic cancer by degrading BRD4 to inhibit MYC expression. researchgate.net

Multiple Myeloma: The human AML cell line MV4;11, which is often used as a model for hematologic malignancies including myeloma, is highly sensitive to BRD4 degradation. The degrader dBET1 induced a potent inhibitory effect on MV4;11 cell proliferation, with an IC50 of 0.14 µM at 24 hours. medchemexpress.com

Table 3: Anti-proliferative Activity of BRD4 Degraders in Cancer Cell Lines This table shows the half-maximal inhibitory concentrations (IC50) for various BRD4 degraders in different cancer cell lines.

| Degrader | Cancer Type | Cell Line | IC50 Value | Citation |

| CFT-2718 | SCLC | H69 | < 1 nM | aacrjournals.orgprobechem.com |

| SCLC | H446 | < 1 nM | aacrjournals.org | |

| Pancreatic Cancer | PNX-001 | 6.3 nM | aacrjournals.org | |

| dBET1 | AML | MV4;11 | 0.14 µM | medchemexpress.com |

| dBET6 | Solid Tumors | Various | 0.001-0.5 µM | nih.gov |

BRD4 is a key regulator of multiple programmed cell death (PCD) pathways, and its degradation can potently trigger cell death. nih.gov

Apoptosis: The most documented outcome of BRD4 degradation is the induction of apoptosis (Type I PCD). Treatment with degraders like CFT-2718, dBET1, and A1874 leads to a significant increase in apoptosis markers, such as cleaved PARP and activated caspases. nih.govnih.govnih.gov The apoptotic response to BRD4 degradation is often more rapid and robust compared to simple bromodomain inhibition. nih.gov Recent studies suggest that the degradation of the long isoform of BRD4 (BRD4-L) generates peptides that can neutralize Inhibitor of Apoptosis (IAP) proteins, thereby directly precipitating cell death. biorxiv.org

Necroptosis: Beyond apoptosis, BRD4 has been identified as a positive regulator of necroptosis, a programmed form of necrotic cell death. nih.gov Mechanistically, BRD4 is part of a transcription complex that regulates the expression of Mixed-Lineage Kinase domain-Like pseudokinase (MLKL), the ultimate effector of necroptosis. nih.govyoutube.com Inhibition or degradation of BRD4 leads to decreased MLKL expression, which can protect cells from necroptotic stimuli. nih.gov This finding highlights a distinct role for BRD4 in regulating inflammatory cell death pathways.

While BRD4 has also been linked to the regulation of autophagy, pyroptosis, and ferroptosis, the direct effects of specific degraders on these pathways are an area of ongoing investigation. nih.gov

BRD4 functions as a master transcriptional co-activator, and its degradation leads to the downregulation of key oncogenes and pro-survival proteins. nih.gov

MCL-1: Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein in the BCL-2 family. Multiple studies have shown that the degradation of BRD4 leads to a significant reduction in MCL-1 levels. aacrjournals.orgnih.gov This suppression occurs at both the mRNA and protein levels, indicating that BRD4 directly or indirectly regulates MCL-1 transcription. aacrjournals.org The reduction of MCL-1 is a key event mediating the induction of apoptosis in lung cancer cells following treatment with BET degraders. aacrjournals.orgnih.govresearchgate.net Knockdown of CCND3, a downstream target of BRD4, has also been shown to reduce MCL-1 protein levels. tandfonline.com

BCL-xL: B-cell lymphoma-extra large (BCL-xL) is another crucial pro-survival BCL-2 family protein that is a transcriptional target of BRD4. nih.gov By promoting the expression of anti-apoptotic proteins like BCL-xL and MCL-1, BRD4 provides a survival advantage to cancer cells. Consequently, the degradation of BRD4 disrupts this pro-survival signaling, tipping the balance towards apoptosis. nih.gov

In Vivo Pre-clinical Model Studies (Excluding Human Clinical Data)

The in vivo efficacy of proteolysis-targeting chimeras (PROTACs) derived from BRD4 ligands has been investigated in various preclinical cancer models. One such PROTAC, CFT-2718, a potent and selective BRD4 degrader, has demonstrated significant antitumor activity in patient-derived xenograft (PDX) models of small-cell lung cancer (SCLC) and pancreatic cancer. nih.govfoxchase.orgaacrjournals.orgaacrjournals.org

In a study evaluating CFT-2718, its efficacy was compared with the CDK9 inhibitor dinaciclib in an SCLC PDX model, LX-36. nih.govaacrjournals.org The results indicated that CFT-2718 was significantly more effective at inhibiting tumor growth than dinaciclib. nih.govaacrjournals.org In contrast, the tumor growth in dinaciclib-treated mice was not significantly different from the vehicle-treated control group. aacrjournals.org

The evaluation also extended to pancreatic cancer PDX models. In the PNX-001 model, both CFT-2718 and dinaciclib showed comparable performance in limiting tumor growth. nih.gov In another pancreatic model, PNX-017, CFT-2718 demonstrated inhibition of tumor growth compared to the vehicle group. aacrjournals.org

These findings highlight the potential of BRD4-targeting degraders as therapeutic agents in solid tumors. The in vivo data from the study by Sun et al. (2021) underscores the antitumor effects of CFT-2718 in clinically relevant cancer models. nih.govfoxchase.orgaacrjournals.orgaacrjournals.org

Table 1: In Vivo Efficacy of CFT-2718 in Patient-Derived Xenograft (PDX) Models

| Cancer Model | Animal Model | Compound Tested | Key Findings | Reference |

| Small-Cell Lung Cancer (SCLC) | LX-36 PDX | CFT-2718 | Significantly greater efficacy in reducing tumor growth compared to dinaciclib. | nih.govaacrjournals.org |

| Pancreatic Cancer | PNX-001 PDX | CFT-2718 | Performed comparably to dinaciclib in limiting tumor growth. | nih.gov |

| Pancreatic Cancer | PNX-017 PDX | CFT-2718 | Inhibited tumor growth in comparison with the vehicle group. | aacrjournals.org |

Further research has explored the development of degrader-antibody conjugates (DACs) to enhance the targeted delivery of BRD4 degraders. digitellinc.com These DACs have shown potent and antigen-dependent antitumor efficacy in mouse xenograft models across various tumor types, demonstrating the feasibility of this approach for targeted cancer therapy. digitellinc.comsci-hub.se

Another BRD4 degrader, dBET1, which is a conjugate of the BRD4 inhibitor JQ1 and a phthalimide (B116566) to engage the Cereblon E3 ubiquitin ligase, has also been evaluated in a murine xenograft model of human acute myeloid leukemia (AML). nih.gov The study reported that dBET1 demonstrated in vivo efficacy, supporting the therapeutic potential of inducing target protein degradation. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Impact of BRD4 Ligand Modifications on Affinity and Degradation

The development of potent BRD4 degraders has heavily relied on well-characterized inhibitor molecules as starting points for the warhead design. discngine.com One of the most prominent scaffolds is JQ1, a potent pan-BET inhibitor that binds to the acetyl-lysine recognition pockets of both bromodomains (BD1 and BD2) of BET proteins. discngine.comnih.gov

While JQ1 itself is an inhibitor, its incorporation into a PROTAC framework transforms it into a degradation-inducing agent. nih.govnih.gov However, a key challenge with JQ1-based degraders is achieving selectivity among the highly homologous BET family members (BRD2, BRD3, and BRD4). aacrjournals.org Modifications to the JQ1 scaffold are therefore a central strategy in the rational design process. For instance, altering the solvent-exposed regions of the JQ1 molecule allows for the attachment of the linker without disrupting the core interactions necessary for BRD4 binding. discngine.com Studies have shown that even minor changes to the warhead can significantly impact degradation potency and selectivity. chemrxiv.org

To overcome the limitations of pan-BET inhibitors, researchers have developed ligands with inherent selectivity for specific bromodomains. An example is iBRD4-BD1 , a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1), showing significantly higher selectivity for BRD4-BD1 over other BET bromodomains. probechem.com When such selective ligands are incorporated into PROTACs, they can confer improved selectivity for BRD4 degradation. For example, dBRD4-BD1 is a selective BRD4 degrader derived from iBRD4-BD1, demonstrating dose-dependent degradation of BRD4. medchemexpress.com This approach of using domain-selective ligands aims to create degraders with a more refined biological profile, potentially minimizing off-target effects associated with degrading other BET proteins. scienceopen.com

| BRD4 Ligand | Description | Target Specificity | Reported IC50/DC50 | Reference |

|---|---|---|---|---|

| JQ1 | A well-characterized thieno-triazolo-diazepine based pan-BET inhibitor. It is frequently used as a warhead in BRD4 PROTACs. | Pan-BET (BRD2, BRD3, BRD4) | Inhibitor, does not degrade BRD4 on its own. | nih.govnih.govnih.gov |

| OTX015 | A classic BRD4 binding moiety of the triazolo-diazepine acetamide (B32628) class, used in the degrader ARV-825. | Pan-BET | Used as a warhead in the potent degrader ARV-825. | nih.gov |

| iBRD4-BD1 | A potent and selective inhibitor of the first bromodomain (BD1) of BRD4. | Selective for BRD4-BD1 | IC50 of 12 nM for BRD4-BD1 | probechem.com |

| dBRD4-BD1 | A selective BRD4 degrader derived from iBRD4-BD1. | Selective for BRD4 | DC50 of 280 nM | medchemexpress.com |

Linker Optimization for Enhanced Degradation

The linker component of a PROTAC is far from being a passive spacer. Its chemical properties, length, and conformational flexibility are critical for enabling the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. nih.govnih.gov

The optimization of the linker is a crucial and often empirical process in PROTAC design. nih.gov The length of the linker is a paramount consideration. nih.gov If the linker is too short, it may cause steric clashes, preventing the simultaneous binding of the PROTAC to both BRD4 and the E3 ligase. Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for the ubiquitin transfer to occur. nih.gov

The chemical composition of the linker also plays a significant role. Properties such as hydrophobicity and hydrophilicity can influence the PROTAC's solubility, cell permeability, and the stability of the ternary complex. researchgate.net For example, polyethylene (B3416737) glycol (PEG) linkers are commonly used to enhance solubility and provide flexibility. nih.govacs.org However, highly polar PEG linkers can sometimes result in poor physicochemical properties. acs.org The choice of linker can dramatically affect the degradation potency. For instance, the BRD4 degrader MZ1, which uses a specific linker to recruit the VHL E3 ligase, shows relative selectivity for degrading BRD4 over BRD2 and BRD3. nih.gov In contrast, degraders like dBET1 and ARV-825, which utilize different linkers and recruit the CRBN E3 ligase, efficiently degrade BRD2 and BRD3 in addition to BRD4. nih.gov This highlights that the linker itself can impart selectivity, likely by influencing the geometry and interactions within the ternary complex. nih.gov

| PROTAC Example | Linker Type/Length | Effect on Degradation | Reference |

|---|---|---|---|

| MZ1 | PEG-based linker connecting JQ1 to a VHL ligand. | Relatively selective for BRD4 degradation over BRD2/BRD3. | scienceopen.comnih.gov |

| dBET1 | Alkyl linker connecting JQ1 to a CRBN ligand (thalidomide). | Potent pan-BET degrader (BRD2, BRD3, BRD4). | discngine.comnih.gov |

| ARV-825 | Flexible polyethylene glycol linker connecting OTX015 to a CRBN ligand (pomalidomide). | Potent pan-BET degrader (BRD2, BRD3, BRD4). | nih.govnih.gov |

| Macrocyclic Linker | A macrocyclic linker designed based on the ternary complex structure of MZ1. | Designed to pre-organize the PROTAC for improved ternary complex formation. | nih.govresearchgate.net |

The formation of the ternary complex is a highly dynamic process, and the linker's conformation is central to its stability. nih.govnih.gov Structural biology and computational modeling have revealed that the linker does not simply bridge the two proteins but can actively participate in and stabilize the ternary complex by making contacts with either BRD4 or the E3 ligase. researchgate.net The flexibility or rigidity of the linker dictates the possible orientations that BRD4 and the E3 ligase can adopt relative to one another. nih.gov

For example, analysis of BRD4-cereblon degrader complexes has shown that the linker's ability to adopt a suitable conformation is crucial for establishing productive protein-protein interactions between BRD4 and cereblon. nih.gov An improperly oriented linker can force the complex into a non-productive state, thereby weakening degradation. nih.gov In some cases, a more rigid or "pre-organized" linker, such as a macrocyclic linker, can be designed to lock the PROTAC in an active conformation, reducing the entropic penalty of forming the ternary complex and potentially improving efficacy. nih.govresearchgate.net The dynamic nature of these complexes makes their prediction challenging, but understanding these dynamics is key to the rational design of more efficient degraders. nih.govbiorxiv.org

Engineering Ligase Selectivity and Promiscuity

The choice of E3 ligase to recruit is another critical aspect of PROTAC design. Of the more than 600 E3 ligases in the human genome, only a handful have been successfully hijacked for targeted protein degradation, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used. medchemexpress.comyoutube.com

The rational design of PROTACs involves selecting or engineering a ligand that binds to a specific E3 ligase. The choice between recruiting CRBN (using ligands like thalidomide (B1683933) or pomalidomide) or VHL (using ligands like VH032) can have profound effects on the degradation profile of the resulting PROTAC. nih.govnih.govnih.gov This is because the surface of the E3 ligase influences the formation of the ternary complex, and different E3 ligases can have different expression levels across various tissues, offering a potential avenue for tissue-specific protein degradation. youtube.com

For BRD4, degraders have been successfully developed using both CRBN and VHL. nih.govnih.gov The PROTAC MZ1, for example, selectively degrades BRD4 by recruiting VHL, a feat achieved through the formation of a highly cooperative ternary complex where new, favorable protein-protein interactions are formed between VHL and BRD4. scienceopen.com This cooperativity is a key factor in the selectivity of many PROTACs. scienceopen.com

Furthermore, recent research has focused on expanding the toolkit of available E3 ligases. For instance, researchers have successfully designed BRD4 PROTACs that recruit the E3 ligase GID4 (glucose-induced degradation deficient complex 4). medchemexpress.comcolab.ws Structural studies of the GID4-PROTAC-BRD4 ternary complex revealed plastic interactions between GID4 and BRD4, providing a molecular basis for the recruitment mechanism. medchemexpress.com The ability to recruit different E3 ligases opens up new possibilities for creating degraders with novel selectivity profiles and for targeting proteins in specific cellular contexts or tissues where a particular E3 ligase is predominantly expressed. nih.gov There is also work on converting inhibitors into degraders by appending moieties that recruit E3 ligases like DCAF16, further expanding the rational design toolbox. chemrxiv.orgnih.gov

Structural Biology Insights into Protein-Ligand Interactions

The rational design of "BRD4 ligand-Linker Conjugate 1 (TFA)" and related proteolysis-targeting chimeras (PROTACs) is heavily reliant on a detailed understanding of the molecular interactions that govern the formation of a stable ternary complex between the BRD4 protein, the degrader molecule, and an E3 ubiquitin ligase. Structural biology techniques, in conjunction with computational modeling, have been instrumental in elucidating the atomic-level details of these interactions, providing a roadmap for the optimization of degrader potency and selectivity.

Co-crystal Structures of BRD4-Degrader-E3 Ligase Complexes

The determination of co-crystal structures of BRD4-degrader-E3 ligase ternary complexes has been a pivotal advancement in the field of targeted protein degradation. These structures offer a static yet detailed snapshot of the crucial protein-protein and protein-ligand interactions that are necessary for efficient ubiquitination and subsequent degradation of BRD4.

One of the first and most well-studied examples is the ternary complex formed by the BRD4 degrader MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4-BD2). nih.gov The crystal structure of this complex (PDB ID: 5T35) revealed that MZ1, which contains a JQ1-like moiety for BRD4 binding and a VHL-binding ligand connected by a polyethylene glycol (PEG) linker, induces a novel protein-protein interface between BRD4 and VHL. nih.gov The formation of this ternary complex is characterized by a high degree of cooperativity, meaning the binding of the degrader to one protein significantly enhances its affinity for the other. This cooperativity is a key determinant of degrader efficacy.

Similarly, crystal structures of BRD4 degraders in complex with the Cereblon (CRBN) E3 ligase have provided valuable insights. For instance, the structures of complexes formed by degraders like dBET1 have been determined. nih.gov These structures, while sometimes of lower resolution, have confirmed that the general principle of inducing a new protein-protein interface holds true for different E3 ligases. rsc.org The specific nature of the interactions at this interface, however, can vary significantly depending on the degrader, the E3 ligase, and the specific bromodomain of BRD4 involved. nih.gov The study of various BRD4-cereblon-degrader complexes has revealed the dynamic nature of these interactions and the challenges in predicting optimal linker lengths and compositions based on static crystal structures alone. biorxiv.org

The structural insights from these co-crystal structures have been instrumental in the structure-guided design of next-generation BRD4 degraders with improved selectivity and potency. For example, by understanding the specific contacts at the induced protein-protein interface, medicinal chemists can modify the linker or the ligand moieties to enhance favorable interactions or to introduce selectivity for BRD4 over other BET family members like BRD2 and BRD3. researchgate.netnih.gov

Table 1: Representative Co-crystal Structures of BRD4-Degrader-E3 Ligase Ternary Complexes

| PDB ID | Degrader | E3 Ligase | BRD4 Domain | Resolution (Å) | Key Findings |

| 5T35 | MZ1 | VHL | BD2 | 2.70 | Revealed a highly cooperative ternary complex with a novel protein-protein interface. nih.gov |

| 6BN7 | dBET27 | Cereblon (CRBN) | BD1 | 3.50 | Provided insights into the general principles of CRBN-mediated BRD4 degradation. rsc.org |

| 6BOY | dBET6 | Cereblon (CRBN) | BD1 | 3.30 | Showed a different binding mode compared to VHL-based degraders. nih.govrsc.org |

| 8RQ9 | CFT-1297 | Cereblon (CRBN) | BD2 | 2.91 | Enabled the structural investigation of a clinical-stage degrader. rcsb.org |

| 8BDT | PROTAC 51 | VHL | BD2 | 2.70 | Allowed for direct comparison of structural variations and informed the design of more potent degraders. rcsb.org |

| 7SLZ | NEP108 | GID4 | - | - | Demonstrated the use of a novel E3 ligase for BRD4 degradation. researchgate.netcolab.ws |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

While co-crystal structures provide invaluable high-resolution information, they represent a static view of what is, in reality, a dynamic process. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that complement experimental structural data by predicting the binding modes of degraders and exploring the conformational landscape and stability of the ternary complexes. biorxiv.org

Molecular docking is frequently employed in the initial stages of degrader design to predict how a "BRD4 ligand-Linker Conjugate" might simultaneously bind to BRD4 and an E3 ligase. nih.gov These simulations can help in selecting appropriate linker lengths and attachment points on the ligands to facilitate the formation of a productive ternary complex. youtube.com By screening virtual libraries of degraders, researchers can prioritize the synthesis of compounds that are predicted to form stable complexes. biorxiv.org

Molecular dynamics simulations take this a step further by providing a dynamic view of the ternary complex over time. These simulations can reveal the flexibility of the linker and the protein domains, as well as the key intermolecular interactions that contribute to the stability of the complex. biorxiv.org For instance, MD simulations have been used to study the conformational changes that occur upon the formation of the BRD4-degrader-E3 ligase complex and to identify "hot spots" of interaction that are critical for cooperativity. biorxiv.org

A key application of MD simulations is in understanding the differences in degradation efficiency between closely related degraders. Studies have shown that even small changes in linker composition or length can have a profound impact on the dynamics of the ternary complex and, consequently, on the rate of protein degradation. biorxiv.org By analyzing the trajectories from MD simulations, researchers can correlate specific dynamic behaviors with degradation outcomes. For example, simulations can help to understand why some linkers might lead to more stable and productive ternary complexes than others. biorxiv.org

Furthermore, computational approaches are being developed to predict the degradation efficiency (DC50) of novel degraders before their synthesis. biorxiv.org These methods often combine structural information with machine learning algorithms trained on experimental data to build predictive models. researchgate.net The integration of molecular dynamics simulations with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is also emerging as a powerful strategy to build accurate atomic-resolution models of ternary complexes in solution.

The insights gained from molecular docking and dynamics simulations are crucial for the rational design of effective and selective BRD4 degraders. These computational methods allow for a more efficient exploration of the vast chemical space of possible degrader architectures and provide a deeper understanding of the structure-activity relationships that govern targeted protein degradation. nih.govyoutube.com

Table 2: Application of Computational Methods in BRD4 Degrader Design

| Computational Method | Application | Key Insights |

| Molecular Docking | Prediction of ternary complex geometry. | - Identification of optimal linker lengths and attachment points. - Prioritization of candidate molecules for synthesis. nih.govyoutube.com |

| Molecular Dynamics (MD) Simulations | - Assessment of ternary complex stability and dynamics. - Identification of key intermolecular interactions. | - Understanding the role of linker flexibility. - Correlating dynamic behavior with degradation efficiency. biorxiv.org |

| Frustration Analysis | Identification of energetically frustrated interactions within the ternary complex. | Correlation between interfacial frustration and the degradation activity of the degrader. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for degrader potency. | Guiding the design of new degraders with improved activity. researchgate.net |

Advanced Methodologies for Research on Brd4 Ligand Linker Conjugates

Biochemical and Biophysical Characterization

Understanding the molecular interactions and subsequent biochemical events initiated by BRD4 ligand-linker conjugates is fundamental to their development. These assays provide critical insights into the formation of the key ternary complex (BRD4-conjugate-E3 ligase) and the efficiency of the ubiquitination process that precedes protein degradation.

Protein-Protein Interaction Assays (e.g., TR-FRET, AlphaScreen)

Proximity-based assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen are indispensable tools for studying the formation of the ternary complex induced by BRD4 degraders. tandfonline.com

Time-Resolved Fluorescence Energy Transfer (TR-FRET): This technique measures the proximity between two molecules tagged with a specific donor-acceptor fluorophore pair. tandfonline.com In the context of BRD4 degraders, one protein (e.g., BRD4) is labeled with a donor (like terbium or europium) and the interacting E3 ligase (e.g., VHL or Cereblon) is labeled with an acceptor (like fluorescein (B123965) or Cy5). tandfonline.combmglabtech.comnih.gov When the ligand-linker conjugate brings BRD4 and the E3 ligase together, the donor and acceptor are in close enough proximity for energy transfer to occur upon excitation of the donor. tandfonline.combmglabtech.com The resulting acceptor emission is measured and is directly proportional to the amount of ternary complex formed. tandfonline.com

Researchers have utilized TR-FRET to demonstrate how factors like linker length and mutations in the binding interface can affect the stability and population of the ternary complex. tandfonline.com For instance, studies on the BRD4 degrader dBET23 showed that mutations at the key interaction sites of BRD4's first bromodomain (BD1) altered the TR-FRET signal, confirming the assay's ability to detect changes in complex formation. tandfonline.com Similarly, kinetic TR-FRET assays have been used to observe the formation and, in some cases, the subsequent disintegration of the ternary complex over time, providing insights into the dynamic nature of these interactions. researchgate.net

| Assay Component | Description | Example |

| Target Protein | The protein intended for degradation. | Recombinant BRD4 (or specific bromodomains like BD1/BD2) nih.gov |

| E3 Ligase | The ubiquitin ligase recruited by the conjugate. | Recombinant VHL or DCAF16 bmglabtech.comnih.gov |

| Donor Fluorophore | Attached to one of the interacting proteins. | Terbium- or Europium-labeled antibody/streptavidin tandfonline.combmglabtech.comnih.gov |

| Acceptor Fluorophore | Attached to the other interacting protein. | Fluorescein (FITC) or BODIPY-FL nih.govnih.gov |

| Readout | Ratio of acceptor to donor emission. | Increased ratio indicates ternary complex formation. nih.gov |

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): As an alternative to TR-FRET, AlphaScreen also detects molecular proximity. tandfonline.com This technology uses donor and acceptor beads that, when brought close together by a binding event, generate a chemiluminescent signal. For BRD4 degraders, one protein is captured on a donor bead and the other on an acceptor bead. The formation of the ternary complex facilitates the energy transfer cascade, resulting in a measurable light signal. This method is highly sensitive and suitable for high-throughput screening of potential degrader molecules. bpsbioscience.com

Ubiquitination Assays

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. In vitro ubiquitination assays are crucial for directly confirming this key mechanistic step. nih.govebi.ac.uk

These assays are typically performed using a reconstituted system containing the purified components of the ubiquitination cascade:

E1 activating enzyme (e.g., UBE1)

E2 conjugating enzyme (e.g., UbcH5b)

The specific E3 ligase complex (e.g., CRL4-CRBN or CRL2-VHL)

The target protein (e.g., a BRD4 bromodomain)

The BRD4 ligand-linker conjugate (e.g., MZ1 or dBET1)

ATP and biotinylated ubiquitin bpsbioscience.comebi.ac.uk

After incubation, the ubiquitination of BRD4 can be detected in several ways. One common method is through Western blotting, using an antibody against BRD4 to observe the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated protein. nih.gov Another approach utilizes the AlphaLISA format, where a GST-tagged BRD4 is captured on an acceptor bead and the biotinylated ubiquitin is detected by a streptavidin-coated donor bead, generating a signal proportional to the level of ubiquitination. bpsbioscience.com Such assays have been instrumental in identifying the specific lysine (B10760008) residues on BRD4 that are ubiquitinated, providing a detailed mechanistic understanding of the degradation process. nih.gov For example, mass spectrometry analysis following in vitro ubiquitination of BRD4's second bromodomain (BD2) induced by the PROTAC MZ1 identified a specific "ubiquitination zone" of accessible lysine residues. nih.gov

Cellular and Molecular Biology Techniques

While biochemical assays confirm the molecular mechanism, cellular techniques are essential to verify that the BRD4 ligand-linker conjugate effectively degrades its target within a biological system and to understand the downstream consequences.

Western Blotting for Protein Degradation Quantification

Western blotting is a cornerstone technique for quantifying the degradation of a target protein within cells. researchgate.net Cells are treated with the BRD4 ligand-linker conjugate for various times and at different concentrations. nih.govacs.org Following treatment, cell lysates are prepared, and the proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with a specific antibody against BRD4. researchgate.netreactionbiology.com The intensity of the BRD4 band is then quantified and normalized to a loading control (like GAPDH or α-Tubulin) to determine the extent of degradation. researchgate.net

This method allows for the determination of key parameters such as the DC₅₀ (the concentration of the conjugate required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved). acs.org For example, studies on novel BRD4 PROTACs have used Western blotting to show potent, dose-dependent degradation of BRD4 in cell lines like RS4;11 and MDA-MB-231, often with DC₅₀ values in the nanomolar or even picomolar range. researchgate.netacs.orgnih.gov Washout experiments, where the compound is removed after a short treatment, can also be analyzed by Western blot to assess the duration of the degradation effect and the rate of protein re-synthesis. researchgate.net

| Cell Line | Compound | Treatment Time | DC₅₀ | Dₘₐₓ |

| MDA-MB-231 | Compound 34 | 24h | 60 nM | >95% |

| MDA-MB-231 | Compound 37 | 24h | 62 nM | >95% |

| RS4;11 | Compound 23 | 3h | <0.3 nM | >90% |

| MCF7 | dBET6 | 5h | 8.1 nM | ~99% |

Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netacs.orgbiorxiv.org

CRISPR/Cas9 Screens for Pathway Deconvolution

CRISPR/Cas9 technology has emerged as a powerful, unbiased tool for dissecting the cellular pathways and genetic dependencies related to the action of BRD4 degraders. Genome-wide CRISPR screens can identify genes that, when knocked out, confer either sensitivity or resistance to the compound. nih.govnih.govresearchgate.net

In a typical screen, a library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. nih.gov These cells are then treated with a sublethal concentration of the BRD4 degrader. By sequencing the gRNAs present in the surviving cell population and comparing their abundance to an untreated control group, researchers can identify genes whose loss leads to either enhanced or diminished cell fitness in the presence of the drug. nih.gov

Such screens have been instrumental in confirming the essential role of specific E3 ligase components (like DCAF16 or members of the VHL complex) in the activity of certain BRD4 degraders. nih.gov They can also uncover novel resistance mechanisms or identify pathways that synergize with BRD4 degradation, providing valuable information for developing combination therapies. nih.govresearchgate.net For example, a CRISPR screen with a JQ1-based degrader identified the E3 ligase component DCAF16 as essential for its activity, revealing a "molecular glue" mechanism. nih.gov

Gene Expression Profiling

Since BRD4 is a critical transcriptional regulator, its degradation is expected to cause significant changes in the expression of its target genes. nih.gov Gene expression profiling, most commonly performed using RNA-sequencing (RNA-seq), provides a global snapshot of these transcriptional changes.

By comparing the transcriptomes of cells treated with a BRD4 degrader to those treated with a vehicle control or a non-degrading BRD4 inhibitor (like JQ1), researchers can identify the specific set of genes that are downregulated (or upregulated) as a direct consequence of BRD4 removal. nih.gov This analysis has shown that BRD4 degraders can lead to a more pronounced and sustained downregulation of key oncogenes, such as c-Myc, compared to inhibitors alone. nih.gov RNA-seq data can also reveal the engagement of distinct signaling pathways, such as KRAS and NOTCH, that differ between degraders and inhibitors, highlighting the unique biological impact of the degradation approach. nih.gov This information is vital for understanding the broader biological consequences of using a BRD4 ligand-linker conjugate and for validating its mechanism of action. researchgate.netbioworld.com

Computational Chemistry Approaches

In the pursuit of novel and effective BRD4-targeting therapeutics, computational chemistry has become a cornerstone of modern drug discovery. These in silico methodologies offer deep insights into the molecular mechanics that control ligand binding and the degradation of proteins facilitated by degraders. This, in turn, helps to speed up the design-test-optimize cycle in the development of new drugs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful analytical tool for examining the dynamic characteristics of BRD4 ligand-linker conjugates and their interactions with the target protein. By simulating the movements of the system at an atomic level over time, researchers can achieve a detailed comprehension of the conformational landscape of both the ligand and the protein upon binding.

MD simulations have been crucial in uncovering the conformational shifts within BRD4 when an inhibitor binds to it. mdpi.com For example, simulations have demonstrated that the binding of inhibitors can markedly affect the flexibility of essential structural elements like the ZA loop and BC loop, which are vital for recognizing acetylated lysine residues. mdpi.com Research indicates that the binding of an inhibitor can stabilize these loops, resulting in a more structured and less flexible conformation, which may enhance the binding affinity. mdpi.com The root-mean-square fluctuation (RMSF) analysis derived from MD simulations allows for the quantification of the flexibility of individual residues, thereby pinpointing the areas of the protein most influenced by the binding of the ligand. mdpi.commdpi.com

Key Findings from Molecular Dynamics Simulations:

Structural Stability: MD simulations, which can be run for hundreds of nanoseconds, are used to evaluate the stability of BRD4-inhibitor complexes by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms over a period of time. mdpi.comresearchgate.net

Residue-Level Interactions: These simulations yield specific data on the hydrogen bonds, hydrophobic interactions, and van der Waals forces that determine how ligands bind to the active site of BRD4. researchgate.net Key residues such as Trp81, Pro82, Val87, Leu92, Leu94, Cys136, Asn140, and Ile146 have been pinpointed as frequent interaction hotspots for inhibitors of BRD4. researchgate.net

| Simulation Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Simulation Time | 150-200 ns | Assessment of long-term stability of protein-ligand complexes. mdpi.comnih.gov |

| Force Field | ff99SB, GAFF | Accurate representation of interatomic forces for proteins and small molecules. mdpi.comnih.gov |

| Water Model | TIP3P | Explicit solvation to mimic physiological conditions. mdpi.comnih.gov |

| Analysis Methods | RMSD, RMSF, Hydrogen Bonding, PCA | Stability, flexibility, key interactions, and conformational changes. mdpi.commdpi.comresearchgate.net |

Predictive Modeling for Degrader Efficacy

A significant challenge and a primary objective of computational chemistry in this area is the prediction of a PROTAC degrader's effectiveness before it is synthesized. Predictive models seek to establish a correlation between the structural characteristics of a degrader and its associated ternary complex with the degradation activity observed in experiments (e.g., DC50 and Dmax values).

Recent progress has spurred the creation of computational techniques tailored for modeling the assembly of PROTAC-mediated ternary complexes. acs.orgnih.gov These techniques frequently utilize protein-protein docking algorithms to forecast the three-dimensional structure of the target protein (BRD4), the PROTAC, and the E3 ligase. acs.org The stability and geometry of the subsequent ternary complex are considered essential for promoting efficient ubiquitination and degradation.

A computational method known as DegraderTCM has demonstrated potential in modeling ternary complexes with minimal computational resources. acs.orgnih.gov This method can offer valuable information on the protein-protein interactions between BRD4 and the recruited E3 ligase, which are often decisive for selectivity and the efficiency of degradation. acs.org By conducting in silico analysis of a range of potential degraders, these models can assist in prioritizing the synthesis of candidates that show the highest predicted level of activity.